

Remibrutinib's Covalent Binding Mechanism to BTK: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Remibrutinib

Cat. No.: B610443

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular interactions, kinetics, and experimental validation of **remibrutinib**'s covalent binding to Bruton's tyrosine kinase (BTK).

Executive Summary

Remibrutinib (LOU064) is a potent, highly selective, and orally administered covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] Its mechanism of action is centered on the formation of a specific, irreversible covalent bond with a key cysteine residue in the BTK active site. This targeted inactivation of BTK effectively blocks downstream B-cell receptor (BCR) signaling, a pathway implicated in the pathophysiology of numerous autoimmune diseases.[1][2] A distinguishing feature of **remibrutinib** is its high selectivity, which is achieved by binding to an inactive conformation of BTK, thereby minimizing off-target effects often associated with other covalent kinase inhibitors.[1][3][4]

The Covalent Binding Mechanism

The cornerstone of **remibrutinib**'s efficacy is its designed ability to form a stable, covalent adduct with its target, BTK. This irreversible inhibition leads to sustained target occupancy even as the unbound drug is cleared from circulation.[4][5]

- Target Residue: **Remibrutinib** specifically targets Cysteine 481 (Cys481), a nucleophilic residue located near the ATP-binding pocket of BTK.[4] This cysteine is conserved within the

TEC family of kinases but is absent in most other kinase families, forming a primary basis for the selectivity of covalent BTK inhibitors.[4][6]

- **Chemical Reaction:** The covalent bond is formed via a Michael addition reaction. The electrophilic acrylamide "warhead" on the **remibrutinib** molecule acts as a Michael acceptor. The nucleophilic thiol group (-SH) of the Cys481 residue attacks the β -carbon of the acrylamide, resulting in the formation of a stable carbon-sulfur bond.[7]
- **Binding Conformation:** A critical aspect of **remibrutinib**'s selectivity is its ability to bind to an inactive conformation of BTK.[1][3][4] This unique binding mode distinguishes it from first-generation covalent BTK inhibitors and contributes to its exquisite kinase selectivity profile. [1][4] The initial non-covalent interactions correctly orient the inhibitor within the active site, positioning the acrylamide moiety for the subsequent irreversible reaction with Cys481.

Quantitative Analysis of the Remibrutinib-BTK Interaction

The potency and durability of **remibrutinib**'s interaction with BTK have been characterized through various biochemical and cellular assays. The data underscores its high-affinity binding and sustained target engagement.

Parameter	Value	Species/System	Assay Type	Reference(s)
IC ₅₀ (Enzymatic)	1.0 - 1.3 nM	Human	Biochemical BTK enzyme assay	[2][8][9][10]
IC ₅₀ (Cellular)	23 nM	Rat	In vitro B cell activation assay (whole blood)	[2][11]
EC ₉₀ (In Vivo)	1.6 mg/kg	Rat	In vivo target occupancy	[1][3][11]
BTK Occupancy	>95% for ≥ 24 h	Human	Phase I Clinical Trial (SAD, ≥ 30 mg dose)	[12][13][14]

Table 1: Summary of Quantitative Data for **Remibrutinib**-BTK Interaction

Key Experimental Protocols

The confirmation of **remibrutinib**'s covalent binding mechanism relies on a combination of enzymatic, cellular, and biophysical assays.

Protocol: BTK Enzymatic Inhibition Assay (IC₅₀ Determination)

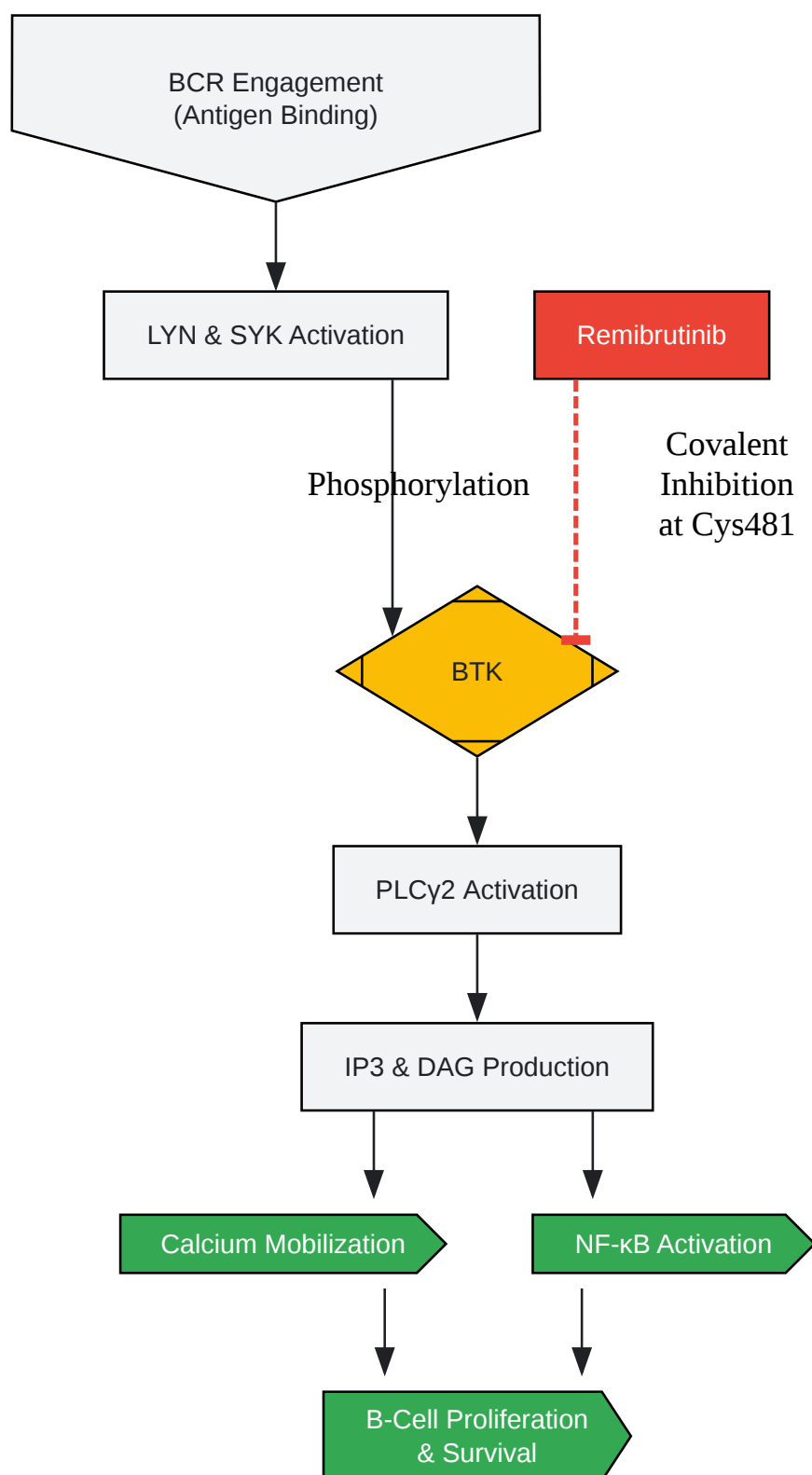
- Objective: To determine the concentration of **remibrutinib** required to inhibit 50% of BTK's enzymatic activity in a purified system.
- Methodology:
 - Reagent Preparation: Prepare a series of dilutions of **remibrutinib** in an appropriate buffer (e.g., containing DMSO).
 - Incubation: Incubate recombinant human BTK enzyme with the various concentrations of **remibrutinib** for a pre-determined time (e.g., 60 minutes) at room temperature to allow for covalent bond formation.
 - Kinase Reaction Initiation: Initiate the kinase reaction by adding a peptide substrate and ATP (often [γ -³²P]ATP or [γ -³³P]ATP).
 - Reaction Quenching: After a fixed time, stop the reaction by adding a solution such as EDTA or by spotting the mixture onto a phosphocellulose membrane.
 - Quantification: Quantify the amount of phosphorylated substrate. For radiolabeled ATP, this is typically done using a scintillation counter. For non-radioactive methods, a fluorescence-based readout may be used.
 - Data Analysis: Plot the percentage of inhibition against the logarithm of the **remibrutinib** concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Protocol: Mass Spectrometry for Covalent Adduct Verification

- Objective: To provide direct physical evidence of the covalent bond formation between **remibrutinib** and BTK at the Cys481 residue.
- Methodology:
 - Complex Formation: Incubate the purified BTK kinase domain with a slight molar excess of **remibrutinib** to ensure complete or near-complete labeling.
 - Removal of Unbound Inhibitor: Remove any non-covalently bound inhibitor through dialysis or a buffer exchange column.
 - Intact Protein Analysis (Optional): Analyze the intact protein-inhibitor complex using Liquid Chromatography-Mass Spectrometry (LC-MS). A mass increase in the protein corresponding to the molecular weight of **remibrutinib** provides initial evidence of covalent binding.[\[5\]](#)
 - Proteolytic Digestion: Denature the protein complex and digest it into smaller peptides using a specific protease, such as trypsin.
 - Peptide Mapping by LC-MS/MS: Analyze the resulting peptide mixture using tandem mass spectrometry (LC-MS/MS).
 - Data Analysis: Search the MS/MS data for a peptide containing Cys481 that has a mass modification equal to the mass of **remibrutinib**. The fragmentation pattern (MS/MS spectrum) of this modified peptide will confirm the precise site of covalent attachment to be Cys481.[\[15\]](#)[\[16\]](#)

Mandatory Visualizations

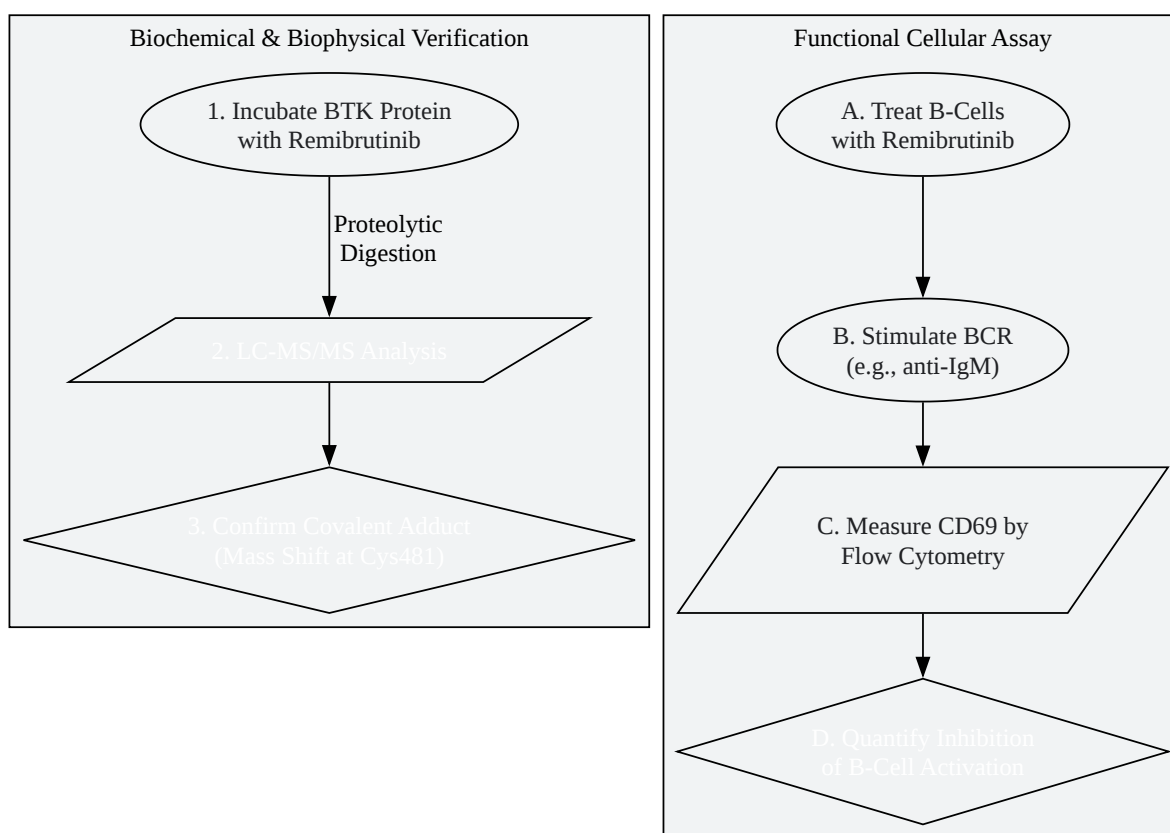
B-Cell Receptor (BCR) Signaling and Remibrutinib Inhibition



[Click to download full resolution via product page](#)

Caption: The BCR signaling cascade, highlighting BTK as a key node and its irreversible inhibition by **remibrutinib**.

Experimental Workflow for Covalent Target Engagement



[Click to download full resolution via product page](#)

Caption: **Remibrutinib**'s selectivity is driven by its specific binding to BTK's inactive conformation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Discovery of LOU064 (Remibrutinib), a Potent and Highly Selective Covalent Inhibitor of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Fast and Clean BTK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Remibrutinib | BTK Inhibitor | Chronic Urticaria Research | TargetMol [targetmol.com]
- 10. adooq.com [adooq.com]
- 11. Remibrutinib (LOU064) | BTK | CAS 1787294-07-8 | Buy Remibrutinib (LOU064) from Supplier InvivoChem [invivochem.com]
- 12. Remibrutinib (LOU064): A selective potent oral BTK inhibitor with promising clinical safety and pharmacodynamics in a randomized phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Remibrutinib (LOU064): A selective potent oral BTK inhibitor with promising clinical safety and pharmacodynamics in a randomized phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. consensus.app [consensus.app]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [Remibrutinib's Covalent Binding Mechanism to BTK: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b610443#remibrutinib-covalent-binding-mechanism-to-btk\]](https://www.benchchem.com/product/b610443#remibrutinib-covalent-binding-mechanism-to-btk)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com